molecular formula C36H20O4 B4936385 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione

6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione

Cat. No. B4936385
M. Wt: 516.5 g/mol
InChI Key: WCCAIOHBDYTCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, also known as dibenzo[a,e]pentalene-9,18-dione, is a polycyclic aromatic hydrocarbon (PAH) compound that has been the subject of scientific research due to its unique structure and potential applications in various fields.

Mechanism of Action

The mechanism of action of 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione is not fully understood. However, studies have suggested that it may interact with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione in lab experiments is its unique structure and properties, which make it a promising candidate for use in various applications. However, its synthesis can be challenging and time-consuming, and its potential toxicity and bioavailability in vivo need to be further studied.

Future Directions

There are several future directions for research on 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione. One area of interest is its potential use in biomedical applications, such as drug delivery and imaging. Another area of research is its use in the development of new organic electronic devices, such as OLEDs and FETs. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.

Synthesis Methods

The synthesis of 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione can be achieved through several methods, including the Diels-Alder reaction, Suzuki coupling, and Sonogashira coupling. The most commonly used method is the Diels-Alder reaction, which involves the reaction between a dienophile and a diene to form a cyclohexene ring.

Scientific Research Applications

6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione has been studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and materials science. Its unique structure and properties make it a promising candidate for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells.

properties

IUPAC Name

15,18-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H20O4/c1-39-27-15-25-18-8-4-6-10-23(18)35(37)24-14-13-21-20-12-11-19-17-7-3-5-9-22(17)36(38)26-16-28(40-2)34(31(20)29(19)26)33(27)32(21)30(24)25/h3-16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCAIOHBDYTCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C9=CC=CC=C9C8=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15,18-Dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione

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